- Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/KetonesOrganometallics, 2020, 39(1), 165-171,
Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)

93547-88-7 structure
Nome del prodotto:Silanol, (1,1-dimethylethyl)diphenyl-
Silanol, (1,1-dimethylethyl)diphenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Silanol, (1,1-dimethylethyl)diphenyl-
- t-BUTYLDIPHENYLSILANOL
- tert-butyl-hydroxy-diphenylsilane
- 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
- Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
- tert-Butyldiphenylsilanol
- DTXSID40345922
- F87603
- tert-Butyl(diphenyl)silanol #
- t-butyldiphenylsilyl mono-alcohol
- 93547-88-7
- CS-0458752
- Diphenyl-t-Butylsilanol
- SCHEMBL152027
- t-Butyl-diphenyl-silanol
- TBDPSOH
-
- Inchi: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
- Chiave InChI: UNAYGNMKNYRIHL-UHFFFAOYSA-N
- Sorrisi: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 256.128341792g/mol
- Massa monoisotopica: 256.128341792g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
Silanol, (1,1-dimethylethyl)diphenyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1078315-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 5g |
$225 | 2022-11-02 | |
eNovation Chemicals LLC | Y1078315-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 25g |
$595 | 2022-11-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-5g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 5g |
¥1335.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-07-18 | |
A2B Chem LLC | AC99393-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 25g |
$423.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-25g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 25g |
¥4023.00 | 2024-04-24 | |
1PlusChem | 1P006FMP-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-1g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 1g |
¥331.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 5g |
$120.00 | 2024-07-18 |
Silanol, (1,1-dimethylethyl)diphenyl- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ; 14 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Riferimento
- A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion BatteriesAngewandte Chemie, 2018, 57(37), 11952-11956,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 36 - 48 h, rt
Riferimento
- Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Water , Oxygen Catalysts: Gold Solvents: Acetone ; 480 min, 1 atm, 30 °C
Riferimento
- O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanolsChemistry Letters, 2015, 44(8), 1062-1064,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Water , Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
- Metal-free visible-light-mediated aerobic oxidation of silanes to silanolsScience China: Chemistry, 2018, 61(12), 1594-1599,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ; 24 h, 100 °C
Riferimento
- Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic MoleculesJournal of the American Chemical Society, 2019, 141(4), 1636-1645,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Methanol , Water
Riferimento
- The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOHJournal of Organometallic Chemistry, 1991, 421(2-3), 171-4,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ; 1.5 h, 1 atm, rt
Riferimento
- Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanesChemistry Letters, 2014, 43(4), 429-431,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: Dimethyl sulfoxide
Riferimento
- Base promoted preparation of alkenylsilanols from allylsilanesChemistry Letters, 1997, (10), 1077-1078,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Riferimento
- Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and AlkoxysilanesJournal of the American Chemical Society, 2021, 143(14), 5301-5307,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat AJournal of the American Chemical Society, 2018, 140(33), 10514-10523,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagentsJournal of Organic Chemistry, 1993, 58(26), 7584-6,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Water ; rt; 45 min, rt
Riferimento
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic AcidsJournal of Organic Chemistry, 2023, 88(14), 9853-9869,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane , Water ; 18 h, rt
Riferimento
- Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized OrganosilanolsACS Catalysis, 2022, 12(15), 9143-9152,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 h, rt
Riferimento
- Towards Multi-generation Assemblies with Tetraphenylmethane SubunitsSupramolecular Chemistry, 2003, 15(7-8), 495-503,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Riferimento
- Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water
Riferimento
- A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handleJournal of Organic Chemistry, 1988, 53(22), 5240-8,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Riferimento
- Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ; 30 min
Riferimento
- Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen ProductsJournal of Organic Chemistry, 1999, 64(10), 3585-3591,
Silanol, (1,1-dimethylethyl)diphenyl- Raw materials
- LITHIUM-2-METHYL-2-PROPANIDE
- (1,1-Dimethylethyl)diphenylsilyl 2-propen-1-yl carbonate
- 2,2,4,4,6,6-Hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
- tert-Butyldiphenylsilane
- Benzene, 1,3-bis[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- tert-Butyldiphenylchlorosilane
- Silane, (1,1-dimethylethyl)diphenyl(phenylmethoxy)-
- (αS)-4-Bromo-α-[[(4-methoxyphenyl)methoxy]methyl]-2-thiazoleethanol
Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products
Silanol, (1,1-dimethylethyl)diphenyl- Letteratura correlata
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-) Prodotti correlati
- 1031649-48-5(N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide)
- 85459-23-0(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl-benzenesulfonate)
- 62260-00-8(Pyrido[3,4-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl-,dihydrochloride)
- 303121-00-8(2-(4-(2-hydroxyethyl)piperidin-1-yl)acetic acid)
- 1021266-70-5(N-(4-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide)
- 2680740-86-5(2-{2,2,2-trifluoro-N-3-(trifluoromethyl)phenylacetamido}acetic acid)
- 1552438-37-5(Ethyl 2-amino-3-(benzyloxy)benzoate)
- 746570-25-2(trans-4-fluoropyrrolidin-3-amine)
- 2165610-90-0((1R,2R)-2-Fluoro-N-propylcyclohexan-1-amine)
- 2172521-72-9(5-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
